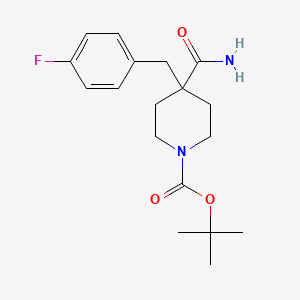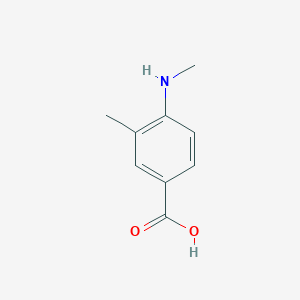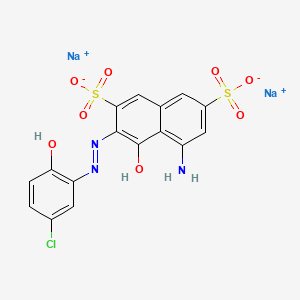
2-(1-Methylazetidin-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylazetidin-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes involving aza-Michael addition and other heterocyclic chemistry techniques are employed on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methylazetidin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(1-Methylazetidin-3-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and amino acid derivatives.
Biology: Research involving this compound focuses on its potential biological activities and interactions with biomolecules.
Medicine: While not used clinically, it is studied for its potential pharmacological properties and effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Methylazetidin-3-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. Specific details about its molecular targets and pathways are not well-documented in the available literature. it is likely that this compound interacts with various enzymes and receptors, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but contains a pyrrolidine ring instead of an azetidine ring.
1-(3’,4’-Disubstituted phenyl)propan-2-amines: These compounds are structurally related and have similar pharmacological properties.
Uniqueness: 2-(1-Methylazetidin-3-yl)propan-2-amine is unique due to its azetidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
2-(1-methylazetidin-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-4-9(3)5-6/h6H,4-5,8H2,1-3H3 |
Clé InChI |
ZDUMYRMRCXPPCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CN(C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)






![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)

![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)

